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Compound of Interest

Compound Name: Oxetane-3-carbaldehyde

Cat. No.: B578757

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectroscopic characteristics of novel building blocks is paramount. This
technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for the increasingly important synthetic
intermediate, oxetane-3-carbaldehyde.

This document summarizes the key spectroscopic data for oxetane-3-carbaldehyde,
presenting it in a clear, tabular format for ease of reference and comparison. Detailed
experimental protocols for the acquisition of this data are also provided, ensuring reproducibility
and accurate interpretation.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from the
spectroscopic analysis of oxetane-3-carbaldehyde.

Table 1: *H NMR Data for Oxetane-3-carbaldehyde
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
9.85 S - 1H CHO
4.93 -4.85 m - 2H OCH:
479-4.71 m - 2H OCH:z
3.85-3.75 m - 1H CHCHO

Solvent: CDCIs, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Data for Oxetane-3-carbaldehyde

Chemical Shift (8) ppm Assighment
200.1 CHO

71.8 OCH:

49.5 CHCHO

Solvent: CDCIs, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data for Oxetane-3-carbaldehyde

Wavenumber (cm~—?) Assighment

2926 C-H stretch (aliphatic)
2855 C-H stretch (aliphatic)
1728 C=0 stretch (aldehyde)
980 Oxetane ring vibration

Sample phase: Neat
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Table 4: Mass Spectrometry (MS) Data for Oxetane-3-carbaldehyde

mlz lon

87.04 [M+H]*

lonization method: Electrospray lonization (ESI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the
spectroscopic data presented above. These protocols are based on the first published
synthesis and characterization of oxetane-3-carbaldehyde by Sutton, S. C. et al.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of oxetane-3-carbaldehyde (approximately 5-10 mg for *H
NMR and 20-30 mg for 13C NMR) was dissolved in deuterated chloroform (CDCls, ~0.7 mL) in a
standard 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled single-pulse experiment
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard
NMR software. A Fourier transform was applied, followed by phase and baseline correction.
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of
CDCls (6 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat oxetane-3-carbaldehyde was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR)
spectrometer equipped with an ATR accessory.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm™1

Resolution: 4 cm—!

Number of Scans: 16

Data Format: Transmittance

Data Processing: The resulting interferogram was processed using a standard FTIR software
package to generate the infrared spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of oxetane-3-carbaldehyde was prepared in a suitable
solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.
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Instrumentation: Mass spectral analysis was performed on a high-resolution mass
spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

Acquisition Parameters:

lonization Mode: Positive ion mode

Mass Range: m/z 50 - 500

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge
ratio (m/z) of the protonated molecular ion [M+H]*.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like oxetane-3-carbaldehyde.
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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

» To cite this document: BenchChem. [Spectroscopic Profile of Oxetane-3-carbaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578757#spectroscopic-data-of-oxetane-3-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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